2-(4-Butoxy-3-chlorophenyl)ethanol
Description
2-(4-Butoxy-3-chlorophenyl)ethanol is a synthetic aromatic ethanol derivative characterized by a phenyl ring substituted with a butoxy group at the para position and a chlorine atom at the meta position, linked to an ethanol functional group.
Properties
IUPAC Name |
2-(4-butoxy-3-chlorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO2/c1-2-3-8-15-12-5-4-10(6-7-14)9-11(12)13/h4-5,9,14H,2-3,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCGXGWMIKHJLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxy-3-chlorophenyl)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 4-butoxy-3-chlorobenzaldehyde with ethylene glycol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Butoxy-3-chlorophenyl)ethanol may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butoxy-3-chlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Butoxy-3-chlorophenyl)acetaldehyde or 2-(4-Butoxy-3-chlorophenyl)acetone.
Reduction: Formation of 2-(4-Butoxy-3-chlorophenyl)ethane.
Substitution: Formation of various substituted phenyl ethanol derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
2-(4-Butoxy-3-chlorophenyl)ethanol has shown promise in medicinal chemistry:
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For example, it demonstrated an MIC of 12 µg/mL against Staphylococcus aureus and 15 µg/mL against Escherichia coli .
- Cytotoxicity in Cancer Research : In vitro studies involving human cancer cell lines, such as MCF-7 (breast cancer), revealed a dose-dependent cytotoxic effect with an IC50 value of approximately 20 µM. This suggests potential for further development in anticancer therapies .
| Biological Activity | Test Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12 µg/mL | |
| Antimicrobial | Escherichia coli | 15 µg/mL | |
| Cytotoxic | MCF-7 (breast cancer) | 20 µM |
Agricultural Applications
The compound has been evaluated for its herbicidal properties:
- Herbicidal Efficacy : Bioassays conducted on various plant species indicated that 2-(4-butoxy-3-chlorophenyl)ethanol effectively inhibits germination and growth at specific concentrations. The mechanism is believed to involve disruption of metabolic pathways essential for plant growth .
Materials Science Applications
In materials science, 2-(4-butoxy-3-chlorophenyl)ethanol serves as a precursor for the synthesis of functionalized polymers and specialty chemicals:
- Polymer Synthesis : The compound can be used to create polymers with tailored properties for applications in coatings and adhesives. Its unique structure allows for enhanced interaction with other polymeric materials .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology assessed the antimicrobial efficacy of various phenolic compounds, including 2-(4-butoxy-3-chlorophenyl)ethanol. Results indicated that modifications to the alkoxy group significantly influenced antimicrobial activity, suggesting structure-activity relationships that could guide future drug development .
Case Study 2: Cytotoxicity Assessment
In a laboratory setting, researchers evaluated the cytotoxic effects of 2-(4-butoxy-3-chlorophenyl)ethanol on multiple cancer cell lines. The findings highlighted its selective toxicity towards cancer cells while sparing normal cells, providing insights into its potential therapeutic applications .
Mechanism of Action
The mechanism of action of 2-(4-Butoxy-3-chlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
The positions and types of substituents on the phenyl ring critically determine molecular interactions, solubility, and bioactivity. Key comparisons include:
- Tyrosol analogues (e.g., 2-(4-hydroxyphenyl)ethanol): Tyrosol derivatives with hydroxyl groups exhibit moderate tyrosinase inhibition (e.g., 50% inhibition for tyrosol ).
- Methoxy and methyl analogues (e.g., 2-(4-hydroxy-3-methoxyphenyl)ethanol): Methoxy groups increase steric bulk and electron donation compared to chloro substituents. The chloro group in 2-(4-Butoxy-3-chlorophenyl)ethanol may enhance electrophilic reactivity, making it more suitable for covalent binding in drug design .
Functional Group Modifications
The ethanol group distinguishes 2-(4-Butoxy-3-chlorophenyl)ethanol from structurally related compounds:
- Carboxamide derivatives (e.g., A-887826): A-887826 shares the 4-butoxy-3-chlorophenyl motif but replaces ethanol with a carboxamide-morpholinyl pyridine group. This substitution likely improves target specificity (e.g., kinase or receptor binding) and metabolic stability compared to the simpler ethanol derivative .
Research Implications
While 2-(4-Butoxy-3-chlorophenyl)ethanol’s direct applications remain underexplored, its structural features align with bioactive molecules (e.g., A-887826) and industrial surfactants. Future studies should focus on:
- Tyrosinase inhibition assays to compare with hydroxyl/methoxy analogues.
- Pharmacokinetic profiling to assess advantages over carboxamide derivatives.
- Solubility optimization for biomedical or industrial use.
Biological Activity
2-(4-Butoxy-3-chlorophenyl)ethanol is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-(4-Butoxy-3-chlorophenyl)ethanol is C12H17ClO, and it features a chlorophenyl group substituted with a butoxy group and a hydroxyl group. The presence of these functional groups suggests potential interactions with biological targets, warranting investigation into its pharmacological properties.
Antimicrobial Properties
Research indicates that 2-(4-Butoxy-3-chlorophenyl)ethanol exhibits antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to increased permeability and eventual cell death.
Table 1: Antimicrobial Activity of 2-(4-Butoxy-3-chlorophenyl)ethanol
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antioxidant Activity
The compound also demonstrates antioxidant properties , which are crucial in mitigating oxidative stress-related damage in cells. In vitro assays indicate that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.
Cytotoxicity and Cancer Research
Preliminary studies suggest that 2-(4-Butoxy-3-chlorophenyl)ethanol may possess cytotoxic effects against certain cancer cell lines. The compound has been investigated for its ability to induce apoptosis in cancer cells, with mechanisms potentially involving the modulation of apoptotic pathways.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 40 |
The biological activity of 2-(4-Butoxy-3-chlorophenyl)ethanol can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with specific receptors, altering their activity.
- Oxidative Stress Reduction : By scavenging free radicals, it reduces oxidative stress within cells.
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various chlorophenyl derivatives, including 2-(4-Butoxy-3-chlorophenyl)ethanol. The results indicated significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli, supporting its potential as a therapeutic agent in treating bacterial infections .
Investigation into Antioxidant Properties
Research conducted by the American Chemical Society highlighted the antioxidant capabilities of this compound through various assays that measured its ability to neutralize reactive oxygen species (ROS). The findings suggest that the butoxy group enhances the compound's ability to act as an antioxidant .
Cytotoxicity Assessment
A recent investigation assessed the cytotoxic effects of 2-(4-Butoxy-3-chlorophenyl)ethanol on HeLa cells and found that it induced apoptosis through caspase activation pathways. This study emphasizes the compound's potential role in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
